

## investigating the pharmacokinetics of UAB30

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UAB30    |           |
| Cat. No.:            | B1682669 | Get Quote |

An In-depth Technical Guide to the Pharmacokinetics of UAB30

### Introduction

**UAB30**, or 9-cis-**UAB30**, is a synthetic analog of 9-cis-retinoic acid that functions as a specific and potent agonist for the retinoid X receptor (RXR).[1][2] It is under investigation as a chemopreventive agent, particularly for breast cancer, due to its ability to induce apoptosis and differentiation in cancer cells with a favorable toxicity profile.[2][3][4][5] A thorough understanding of its pharmacokinetic properties is essential for its clinical development. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of **UAB30**, based on preclinical and clinical findings.

## **Data Presentation: Pharmacokinetic Parameters**

Quantitative pharmacokinetic data for **UAB30** has been gathered from studies in both mice and healthy human volunteers. The key parameters are summarized in the tables below.

### **Preclinical Pharmacokinetic Data (Mice)**



| Parameter       | 100 mg/kg/day                                                                                                                                                 | 300 mg/kg/day                                                                                                      | Species      | Route of<br>Administration |
|-----------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|--------------|----------------------------|
| Tmax (hours)    | 0.25 - 3                                                                                                                                                      | 0.25 - 3                                                                                                           | C57BL/6 Mice | Gavage                     |
| Dosing Duration | 1 or 7 days                                                                                                                                                   | 1 or 7 days                                                                                                        | C57BL/6 Mice | Gavage                     |
| Key Observation | Increases in area under the curve (AUC) were less than proportional to the dose, suggesting decreased absorption and/or induction of clearance mechanisms.[1] | An increased rate of apparent clearance and a decreased elimination half-life were observed at the higher dose.[1] | C57BL/6 Mice | Gavage                     |

Table 1: Summary of Pharmacokinetic Parameters of **UAB30** in Mice.

# Clinical Pharmacokinetic Data (Healthy Human

**Volunteers**)

| Parameter               | 5 mg Dose                                                     | 10 mg Dose | 20 mg Dose |
|-------------------------|---------------------------------------------------------------|------------|------------|
| Tmax (hours)            | ~2 - 3                                                        | ~2 - 3     | ~2 - 3     |
| Plasma Half-life (t1/2) | 2.79 hours                                                    | 5.76 hours | 7.21 hours |
| AUC Relationship        | Increased linearly<br>across the 5 to 20 mg<br>dose range.[6] |            |            |
| Cmax Relationship       | Increased linearly<br>across the 5 to 20 mg<br>dose range.[6] |            |            |

Table 2: Summary of Pharmacokinetic Parameters of **UAB30** in Healthy Human Volunteers.[6]



## **Experimental Protocols**

The pharmacokinetic data presented were derived from rigorous preclinical and clinical studies. The methodologies employed are detailed below.

### **Preclinical Study in Mice**

- Animal Model: C57BL/6 mice were used for the pharmacokinetic studies.[1] For oncogenicity studies, TSG-p53(+/-) (p53 knockout) mice were utilized.[1]
- Dosing Regimen: Mice received daily gavage exposure to UAB30 at doses of 100 or 300 mg/kg/day for either 1 or 7 days.[1]
- Sample Collection: Plasma samples were collected at various time points to determine the concentration of UAB30.
- Bioanalysis: While the specific bioanalytical method is not detailed in the provided text, such studies typically involve validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of the drug in plasma.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. The analysis revealed that increases in AUC were not proportional to the dose, and a higher dose was associated with increased clearance and a shorter halflife.[1]

### First-in-Human Pilot Study

- Study Population: The study was conducted in healthy human volunteers.
- Study Design: This was a pilot, first-in-human, single-dose pharmacokinetic study.
- Dosing: Subjects received a single oral dose of 5 mg, 10 mg, or 20 mg of 9cUAB30.[6]
- Sample Collection and Analysis: Plasma levels of UAB30 were measured at various time points post-administration to determine pharmacokinetic parameters.
- Stability Assessment: The stability of 9cUAB30 was assessed in human urine and plasma.
   Samples were spiked with known concentrations of UAB30 and stored at -70°C for 12 weeks



before analysis to ensure the compound's stability over time.[6]

 Statistical Analysis: The primary objective was to characterize the single-dose pharmacokinetics. Statistical methods, such as the Jonckheere-Terpstra trend test and regression models, were used to analyze the relationship between dose and pharmacokinetic parameters like AUC and Cmax.[6]

# Mandatory Visualization Experimental Workflow for UAB30 Pharmacokinetic Analysis



Click to download full resolution via product page

Caption: Workflow of preclinical and clinical pharmacokinetic studies of **UAB30**.

## **UAB30** Signaling Pathway

**UAB30** is a selective RXR agonist with minimal or no transcriptional activity on retinoic acid receptors (RARs).[7] It exerts its effects by binding to RXR, which can then form homodimers (RXR/RXR) or heterodimers with other nuclear receptors to regulate gene expression.





Click to download full resolution via product page

Caption: Simplified signaling pathway of **UAB30** via RXR activation.

### **Metabolism and Excretion**

In vitro studies using human, rat, and dog microsomes have shown that **UAB30** is metabolically stable.[7] The primary metabolic pathways identified are oxidation and glucuronidation, which are common routes for the metabolism and subsequent excretion of retinoids.[7] These



processes increase the water solubility of the compound, facilitating its elimination from the body through bile and urine.[7] The observation of hepatomegaly in mice treated with **UAB30** for 6 months in an oncogenicity study might be related to the induction of metabolic enzymes. [1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Murine oncogenicity and pharmacokinetics studies of 9-cis-UAB30, an RXR agonist, for breast cancer chemoprevention PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UAB30, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 3. Funded Grants | Division of Cancer Prevention [prevention.cancer.gov]
- 4. 9-cis-UAB30, a novel rexinoid agonist, decreases tumorigenicity and cancer cell stemness of human neuroblastoma patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel retinoid X receptor agonist, UAB30, inhibits rhabdomyosarcoma cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Translation of a Tissue-Selective Rexinoid, UAB30, to the Clinic for Breast Cancer Prevention PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [investigating the pharmacokinetics of UAB30].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1682669#investigating-the-pharmacokinetics-of-uab30]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com